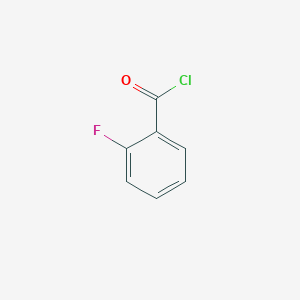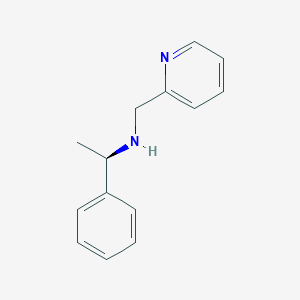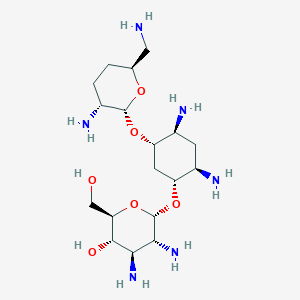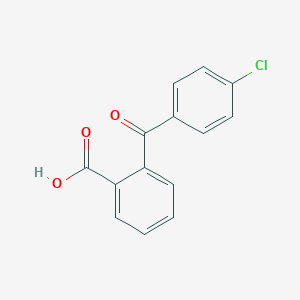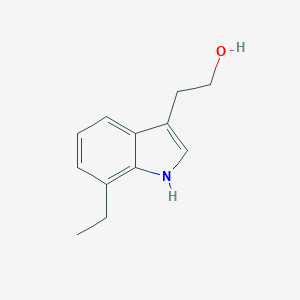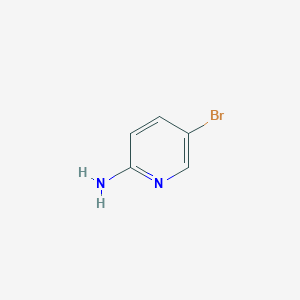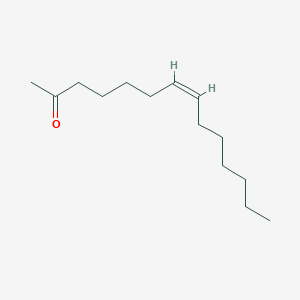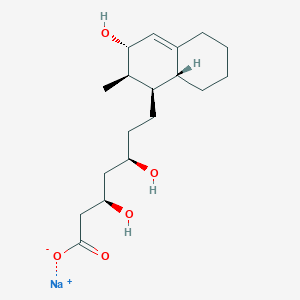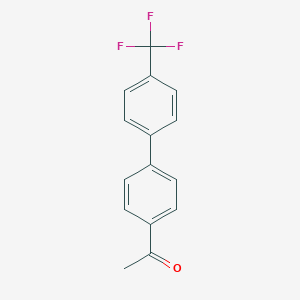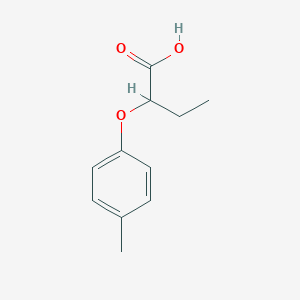
2-(4-Methylphenoxy)butanoic acid
説明
2-(4-Methylphenoxy)butanoic acid is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as 2-p-Tolyloxy-butyric acid and 2-(p-Tolyloxy)butanoic acid .
Molecular Structure Analysis
The molecular structure of 2-(4-Methylphenoxy)butanoic acid consists of a butanoic acid molecule where a hydrogen atom on the second carbon is replaced by a 4-methylphenoxy group . The InChI code for this compound is 1S/C11H14O3/c1-3-10(11(12)13)14-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
2-(4-Methylphenoxy)butanoic acid has a molecular weight of 194.23 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The topological polar surface area is 46.5 Ų . The exact mass and the monoisotopic mass are 194.094294304 g/mol . The compound is a solid at room temperature .科学的研究の応用
Adsorption and Degradation in Soils
2-(4-Methylphenoxy)butanoic acid, as part of the phenoxyalkanoic acid herbicides family, has been studied for its adsorption and degradation properties in soils. These herbicides are known for their potential to contaminate groundwater due to their adsorption and degradation behaviors in soil. The predominant dissipation mechanism in soils for these herbicides is bacterial degradation. Limited data on adsorption and degradation of 2-(4-Methylphenoxy)butanoic acid makes estimation of its leaching potential challenging (Paszko et al., 2016).
Sorption to Soil, Organic Matter, and Minerals
The sorption of 2-(4-Methylphenoxy)butanoic acid and similar herbicides to soil, organic matter, and minerals suggests that soil organic matter and iron oxides are significant sorbents for these compounds. The sorption is heavily influenced by soil parameters such as pH, organic carbon content, and iron oxide content (Werner et al., 2012).
Environmental Analysis Techniques
Innovative methods like supramolecular solvent-based liquid phase microextraction have been developed for efficient and environmentally friendly extraction of phenoxy acid herbicides, including 2-(4-Methylphenoxy)butanoic acid, from water and rice samples. This method shows promise for the analysis of these herbicides in environmental samples (Seebunrueng et al., 2020).
Biological Activity and Muscle Chloride Channel Conductance
Research on the biological activity of 2-(4-Methylphenoxy)butanoic acid has focused on its effects on muscle chloride channel conductance. The introduction of an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid has shown significant effects on the biological activity related to these channels (Carbonara et al., 2001).
Adsorption by Activated Carbon
Studies have examined the adsorption of phenoxy carboxylic acid herbicides, including 2-(4-Methylphenoxy)butanoic acid, on activated carbons with different surface chemical properties. This research is crucial for understanding how these herbicides interact with various adsorbents and their removal from environmental samples (Kuśmierek et al., 2020).
Analytical Techniques in Food and Water Analysis
Capillary liquid chromatography has been used for determining phenoxy herbicides, including 2-(4-Methylphenoxy)butanoic acid, in food and water samples. This method is important for monitoring the presence of these compounds in consumer products and the environment (Rosales-Conrado et al., 2005).
特性
IUPAC Name |
2-(4-methylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-10(11(12)13)14-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJKTFBUSVQYJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392392 | |
| Record name | 2-(4-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenoxy)butanoic acid | |
CAS RN |
143094-64-8 | |
| Record name | 2-(4-methylphenoxy)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



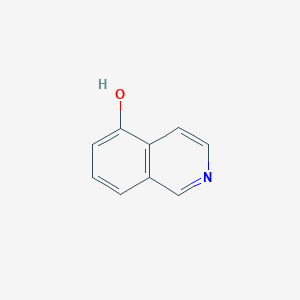
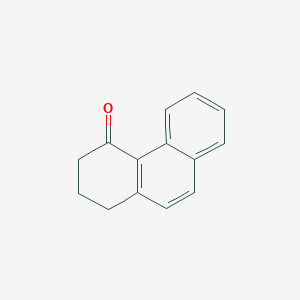
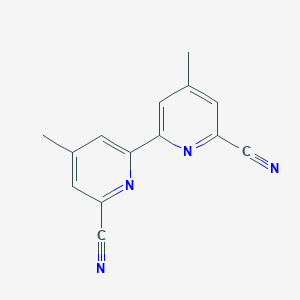
![D-[4-13C]Glucose](/img/structure/B118824.png)
![3,4-Dihydro-2h-thieno[3,4-b][1,4]dioxepine](/img/structure/B118826.png)
